Cas no 1156066-78-2 (1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol)

1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol is a synthetic organic compound featuring a phenyl ring substituted with a 4-methylpiperazine moiety and a hydroxyl-bearing ethyl side chain. This structure imparts versatility in pharmaceutical and chemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the methylpiperazine group enhances solubility and binding affinity, making it valuable for drug development, especially in CNS-targeting agents. The hydroxyl group offers a reactive site for further functionalization, enabling tailored modifications. Its well-defined chemical properties ensure consistency in research and industrial processes. Suitable for controlled reactions, it is often utilized in medicinal chemistry for optimizing pharmacokinetic profiles.
1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol structure
1156066-78-2 structure
商品名:1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol
CAS番号:1156066-78-2
MF:C13H20N2O
メガワット:220.310703277588
MDL:MFCD12187285
CID:5050693
PubChem ID:43510132

1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-ol
    • NE60029
    • 1-[2-(4-methylpiperazin-1-yl)phenyl]ethanol
    • Z1258578385
    • 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol
    • MDL: MFCD12187285
    • インチ: 1S/C13H20N2O/c1-11(16)12-5-3-4-6-13(12)15-9-7-14(2)8-10-15/h3-6,11,16H,7-10H2,1-2H3
    • InChIKey: JTKYBOZDZPRTSB-UHFFFAOYSA-N
    • ほほえんだ: OC(C)C1C=CC=CC=1N1CCN(C)CC1

計算された属性

  • せいみつぶんしりょう: 220.158
  • どういたいしつりょう: 220.158
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 214
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 26.7

じっけんとくせい

  • 密度みつど: 1.1±0.1 g/cm3
  • ふってん: 351.8±42.0 °C at 760 mmHg
  • フラッシュポイント: 169.3±26.5 °C
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol セキュリティ情報

1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-84534-0.05g
1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-ol
1156066-78-2 95.0%
0.05g
$155.0 2025-02-20
Enamine
EN300-84534-0.5g
1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-ol
1156066-78-2 95.0%
0.5g
$524.0 2025-02-20
TRC
M323995-100mg
1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol
1156066-78-2
100mg
$ 275.00 2022-06-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN13731-10G
1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-ol
1156066-78-2 95%
10g
¥ 12,810.00 2023-03-07
Aaron
AR01ALAM-100mg
1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-ol
1156066-78-2 95%
100mg
$344.00 2025-02-14
Aaron
AR01ALAM-2.5g
1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-ol
1156066-78-2 95%
2.5g
$1834.00 2023-12-16
1PlusChem
1P01AL2A-100mg
1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-ol
1156066-78-2 95%
100mg
$339.00 2023-12-26
Aaron
AR01ALAM-5g
1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-ol
1156066-78-2 95%
5g
$2700.00 2023-12-16
Aaron
AR01ALAM-1g
1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-ol
1156066-78-2 95%
1g
$948.00 2025-02-14
1PlusChem
1P01AL2A-2.5g
1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-ol
1156066-78-2 95%
2.5g
$1688.00 2023-12-26

1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol 関連文献

1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-olに関する追加情報

1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol: A Comprehensive Overview

1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol, also known by its CAS registry number 1156066-78-2, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications. This compound belongs to the class of organic compounds known as secondary alcohols, with a structure that incorporates a piperazine ring and a phenolic group. The combination of these structural elements contributes to its distinctive chemical behavior and functional versatility.

The molecular formula of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol is C13H20N2O, and its molecular weight is approximately 236.33 g/mol. The compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of a methyl group at the 4-position of the piperazine ring adds to the compound's complexity and potential reactivity. The phenolic group attached to the piperazine ring further enhances its functional diversity, making it a valuable substrate for various chemical transformations.

Recent studies have highlighted the importance of piperazine derivatives in drug discovery and development. Piperazine, being a heterocyclic amine, is known for its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. This property makes it an attractive scaffold for designing bioactive molecules. In particular, the substitution pattern of the piperazine ring plays a crucial role in determining the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

The phenolic group in 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol introduces additional functionality, including hydroxyl group reactivity and potential antioxidant properties. Phenolic compounds are well-known for their ability to scavenge free radicals, which makes them promising candidates for applications in oxidative stress-related diseases. Recent research has explored the use of phenolic derivatives in combating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role.

In terms of synthesis, 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol can be prepared through various routes, including nucleophilic aromatic substitution and coupling reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is essential to ensure efficient synthesis and minimize side reactions.

The application of this compound extends beyond pharmaceuticals. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules with multiple functional groups. For instance, the hydroxyl group can be readily converted into other functionalities such as ethers or esters, enabling further chemical modifications. Additionally, the piperazine ring can serve as a platform for incorporating additional substituents or linking groups, enhancing the compound's utility in diverse chemical contexts.

In recent years, there has been growing interest in understanding the toxicological profile of piperazine derivatives. While piperazines are generally considered safe at therapeutic doses, their metabolism and potential toxicity need to be carefully evaluated to ensure their safe use in pharmaceutical applications. Studies have shown that certain piperazine derivatives may undergo oxidative metabolism, leading to reactive intermediates that could potentially cause cellular damage if not properly managed.

To address these concerns, researchers have employed advanced analytical techniques such as liquid chromatography-mass spectrometry (LCMS) and nuclear magnetic resonance (NMR) spectroscopy to study the metabolic pathways of this compound. These studies provide valuable insights into its pharmacokinetics and toxicity profile, paving the way for its safe utilization in drug development.

In conclusion, 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1

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Amadis Chemical Company Limited
(CAS:1156066-78-2)1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol
A1031248
清らかである:99%/99%
はかる:1g/5g
価格 ($):436.0/1264.0